(N-sulfamoylanilino)benzene
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Overview
Description
It is used in the preparation of aryl-substituted sulfamides and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (N-sulfamoylanilino)benzene typically involves the reaction of aniline with sulfamide. The process can be summarized as follows:
Nitration: Benzene is nitrated to form nitrobenzene.
Reduction: Nitrobenzene is reduced to aniline using reducing agents such as tin and hydrochloric acid.
Sulfamoylation: Aniline reacts with sulfamide under controlled conditions to form this compound.
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization and distillation .
Chemical Reactions Analysis
Types of Reactions
(N-sulfamoylanilino)benzene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert it back to aniline and sulfamide.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and catalysts (FeCl3, AlCl3) are employed.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Aniline and sulfamide.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
(N-sulfamoylanilino)benzene has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing aryl-substituted sulfamides.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (N-sulfamoylanilino)benzene involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Properties
IUPAC Name |
(N-sulfamoylanilino)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c13-17(15,16)14(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,(H2,13,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNRIMGJUBFEWOW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)S(=O)(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10974223 |
Source
|
Record name | N,N-Diphenylsulfuric diamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10974223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
587-14-4 |
Source
|
Record name | Sulfamide, N,N'-diphenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000587144 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N-Diphenylsulfuric diamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10974223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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